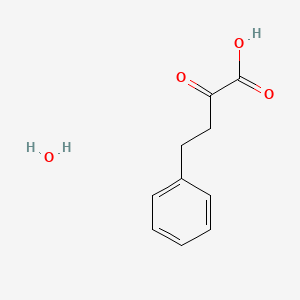

alpha-Carbonylphenylbutyricacidhydrate

Description

Academic Significance of 2-Oxo-4-phenylbutanoic acid in Organic Chemistry

The primary academic and industrial significance of 2-Oxo-4-phenylbutanoic acid lies in its function as a crucial precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net ACE inhibitors are a class of medications widely used in the management of hypertension and congestive heart failure. nih.gov

Specifically, 2-Oxo-4-phenylbutanoic acid is the starting material for producing key chiral building blocks, such as:

(S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine) : This unnatural amino acid is a component of several ACE inhibitors. It is synthesized via the reductive amination of 2-Oxo-4-phenylbutanoic acid, a reaction often catalyzed by enzymes like L-phenylalanine dehydrogenase for high stereoselectivity. researchgate.netresearchgate.net

(R)-2-hydroxy-4-phenylbutanoic acid : This chiral hydroxy acid is another vital intermediate for ACE inhibitors. It is produced through the asymmetric reduction of the ketone group in 2-Oxo-4-phenylbutanoic acid, frequently using biocatalysts such as carbonyl reductases or D-lactate dehydrogenase. researchgate.net

The enzymatic transformations of 2-Oxo-4-phenylbutanoic acid are a subject of intensive research, focusing on optimizing reaction conditions, enzyme immobilization, and cofactor regeneration to achieve high yields and enantiomeric purity, which are critical for pharmaceutical applications. researchgate.netresearchgate.netresearchgate.net

Contextualizing Research on Carbonyl-Containing Aliphatic Compounds

2-Oxo-4-phenylbutanoic acid is a member of two important families of organic molecules: alpha-keto acids and aliphatic carbonyl compounds. The chemical behavior of these classes provides a framework for understanding its properties.

Alpha-Keto Acids : This class of compounds is characterized by the presence of a ketone directly adjacent to a carboxylic acid. This arrangement of functional groups makes them highly reactive. researchgate.net They can undergo reactions at both the keto-carbonyl group (e.g., reduction, nucleophilic addition) and the carboxyl group (e.g., esterification). learncbse.in Their study is significant not only in synthetic chemistry but also in biochemistry, where molecules like pyruvic acid and alpha-ketoglutaric acid are central to metabolic pathways.

Aliphatic Carbonyl Compounds : As compounds containing a carbonyl group (C=O) within a non-aromatic carbon chain, their chemistry is a cornerstone of organic synthesis. learncbse.in The polarity of the carbonyl bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles. The alpha-hydrogens (on the carbon adjacent to the carbonyl) are acidic and can be removed to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The study of these compounds is essential for building more complex molecular architectures.

Foundational Principles Guiding Scholarly Inquiry into Complex Hydrates

In organic chemistry, a hydrate (B1144303) is a compound formed by the addition of water to a molecule, often to a carbonyl group. wikipedia.orglibretexts.org For 2-Oxo-4-phenylbutanoic acid, like other alpha-keto acids, the alpha-carbonyl group can reversibly react with water to form a geminal diol (a compound with two hydroxyl groups on the same carbon), establishing a keto-diol equilibrium in aqueous solutions. researchgate.netu-psud.frsci-hub.se

The principles guiding the study of this hydration equilibrium are rooted in physical organic chemistry and analytical techniques:

Equilibrium and Structural Effects : The position of the keto-gem-diol equilibrium is highly dependent on the electronic environment of the carbonyl group. sci-hub.se Electron-withdrawing groups attached to the carbonyl carbon destabilize it, shifting the equilibrium toward the more stable hydrated (gem-diol) form. Conversely, electron-donating groups stabilize the carbonyl and favor the keto form. sci-hub.se While specific equilibrium constants for 2-Oxo-4-phenylbutanoic acid are not readily found in the literature, its structure as an alpha-keto acid suggests a significant portion will exist as the hydrate in water. chemicalbook.com

Analytical Characterization : The study of this equilibrium relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for quantifying the ratio of keto and hydrate forms in solution. The keto and gem-diol species give distinct signals. For instance, the carbon of the carbonyl group in the keto form appears at a much different chemical shift (e.g., ~200 ppm) than the diol carbon (e.g., ~96 ppm for pyruvic acid). researchgate.net By integrating the respective signals in ¹H or ¹³C NMR spectra, the equilibrium constant can be determined.

Infrared (IR) and UV-Vis Spectroscopy : The keto form exhibits a characteristic C=O stretching frequency in its IR spectrum, which is absent in the gem-diol. geno-chem.com Similarly, the n→π* electronic transition of the keto group gives rise to a UV absorption band that the transparent diol form lacks. u-psud.fr Changes in the intensity of these absorptions can be used to study the equilibrium under various conditions, such as changing pH. researchgate.net

These foundational principles allow researchers to understand and quantify the behavior of compounds like 2-Oxo-4-phenylbutanoic acid in aqueous environments, which is crucial for its application in biocatalytic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of 2-Oxo-4-phenylbutanoic acid This table summarizes the key computed and experimental properties of the anhydrous compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-4-phenylbutanoic acid | researchgate.netnih.gov |

| CAS Number | 710-11-2 | researchgate.netresearchgate.net |

| Molecular Formula | C₁₀H₁₀O₃ | researchgate.netnih.gov |

| Molecular Weight | 178.18 g/mol | researchgate.net |

| Physical Form | Solid | nih.gov |

| Boiling Point | 314.4 °C at 760 mmHg | rsc.org |

| Flashing Point | 158.1 °C | rsc.org |

| XLogP3 | 1.6 | researchgate.net |

Table 2: Expected Spectroscopic Features of 2-Oxo-4-phenylbutanoic acid and its Hydrate This table outlines the characteristic signals expected in NMR and IR spectra, which are used to distinguish between the keto and hydrate (gem-diol) forms.

| Spectroscopic Technique | Functional Group / Form | Expected Features | Source(s) |

| ¹³C NMR | Keto Form (C=O at C2) | Signal at ~195-205 ppm | researchgate.net |

| Hydrate Form (C(OH)₂ at C2) | Signal at ~90-100 ppm | researchgate.net | |

| Carboxylic Acid (COOH) | Signal at ~165-175 ppm | researchgate.net | |

| Phenyl Group | Signals at ~125-140 ppm | ||

| ¹H NMR | Methylene Protons (-CH₂-CH₂-) | Two triplets, ~2.8-3.4 ppm | |

| Phenyl Protons | Multiplet, ~7.1-7.4 ppm | ||

| Hydrate Form (-C(OH)₂) | Hydroxyl protons (variable, broad) | researchgate.net | |

| IR Spectroscopy | Keto Form (α-C=O) | Strong absorption at ~1720-1740 cm⁻¹ | geno-chem.com |

| Carboxylic Acid (C=O) | Strong absorption at ~1700-1725 cm⁻¹ | geno-chem.com | |

| Hydrate Form (O-H) | Broad absorption at ~3200-3600 cm⁻¹ | geno-chem.com | |

| Carboxylic Acid (O-H) | Very broad absorption at ~2500-3300 cm⁻¹ | geno-chem.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-oxo-4-phenylbutanoic acid;hydrate |

InChI |

InChI=1S/C10H10O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);1H2 |

InChI Key |

GGHNMLNTPITMPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Alpha Carbonylphenylbutyricacidhydrate

Chemo- and Regioselective Synthetic Routes to α-Keto Acids

The selective synthesis of α-keto acids presents a significant challenge due to the presence of multiple reactive functional groups.

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure α-keto acids, which are often required for pharmaceutical applications. A notable strategy involves the biocatalytic asymmetric alkylation of α-keto acids. By employing engineered methyltransferases, researchers have achieved the enantioselective methylation, ethylation, allylation, and propargylation of various α-keto acids with high turnover numbers and excellent stereoselectivity. nih.gov This dual biocatalytic platform, combining an engineered SAM-dependent C-methyltransferase and a mined HMT for SAM regeneration, provides an efficient route to chiral α-keto acids. nih.gov Another approach utilizes chiral N-tert-butanesulfinyl imines, which can be treated with nitroethane to form β-nitroamine adducts that are subsequently oxidized to yield α-amino ketones, valuable precursors to chiral α-keto acids. rsc.org Furthermore, chiral Brønsted acid catalysis has been successfully applied in the transfer hydrogenation of imines, leading to the asymmetric synthesis of α-amino ketones. rsc.org

Catalysis plays a central role in the synthesis of α-keto acids, offering pathways that are often more efficient and selective than stoichiometric methods. Palladium- or cobalt-catalyzed carbonylation of aryl halides in the presence of carbon monoxide and an alcohol is a well-established method for producing α-keto acid esters, which can then be hydrolyzed to the corresponding acids. mdpi.com While effective, these methods can require high pressures and expensive catalysts. mdpi.com

More recently, visible-light photoredox catalysis has emerged as a powerful tool. For instance, the photoinduced decarboxylation of α-keto acids can be used to generate acyl radicals for various C-C, C-N, and C-S bond-forming reactions. researchgate.net Another innovative approach is the Brønsted acid-catalyzed oxygenative coupling of ynamides with pyridine-N-oxides to form α-heterofunctionalized carbonyl compounds. rsc.org

The table below summarizes various catalytic approaches for the synthesis of α-keto acids and related compounds.

| Catalytic System | Substrates | Product Type | Key Features |

| Engineered Methyltransferases | α-Keto acids | Chiral α-alkylated keto acids | High enantioselectivity and turnover numbers. nih.gov |

| Palladium/Cobalt Catalysts | Aryl halides, CO, Alcohols | α-Keto acid esters | Good selectivity and substrate scope. mdpi.com |

| Visible-Light Photoredox Catalysis | α-Keto acids | Acyl radicals for further reactions | Mild and environmentally friendly conditions. researchgate.net |

| Brønsted Acid Catalysis | Ynamides, Pyridine-N-oxides | α-Heterofunctionalized carbonyls | Mild oxidation conditions compatible with various nucleophiles. rsc.org |

| Palladium-Monophosphine Catalysts | Carboxylic acids | Alpha olefins | Effective for decarbonylation. mdpi.com |

Divergent synthesis, on the other hand, allows for the creation of a library of related compounds from a common intermediate. α-Keto acids themselves are excellent starting points for divergent synthesis. For example, phenylpyruvic acid, an α-keto acid, serves as a precursor for the synthesis of antidepressants and HIV protease inhibitors. mdpi.com Through enzymatic decarboxylation, it can be converted to phenylacetaldehyde. mdpi.com

Precursor Compound Derivatization and Scaffold Construction for α-Keto Acid Analogues

The derivatization of precursor compounds is a key strategy for accessing a wide range of α-keto acid analogues. α-Keto acids can be used as metabolic precursors for labeling proteins with specific amino acids, such as phenylalanine and tyrosine, which is valuable for NMR spectroscopy studies. researchgate.netrsc.orgnih.gov This is achieved by feeding isotopically labeled α-ketoacid precursors to protein overexpression systems. researchgate.netrsc.org

Furthermore, the synthesis of non-canonical amino acids can be achieved by using their corresponding α-keto acid precursors, avoiding the often-tedious synthesis of chiral amino acid derivatives. nih.gov For instance, various phenylpyruvic acid precursors can be biotransformed and incorporated into proteins. nih.gov

Sustainable and Green Chemistry Principles in α-Keto Acid Synthesis

There is a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. In the context of α-keto acids, this includes the use of renewable feedstocks, green solvents, and energy-efficient catalytic systems. mdpi.com

One promising green approach is the catalytic conversion of biomass. For example, α-hydroxy acids, which can be derived from biomass, can be oxidized to α-keto acid esters using heterogeneous catalytic systems. mdpi.com Photocatalytic methods that utilize visible light as a sustainable energy source are also gaining traction. acs.org An example is the synthesis of α-keton thiol esters from thioic acids and alkenes using an organic photocatalyst, oxygen as a green oxidant, and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct. acs.org

The use of α-keto acids as green acylating agents is another significant development. researchgate.net They can replace traditional acylating agents like acyl chlorides, with the only byproduct being carbon dioxide. researchgate.net Metal-free catalysts are also being explored for the synthesis of related compounds like α-keto amides under solvent-free conditions. rsc.org

The following table highlights some green chemistry approaches in α-keto acid synthesis.

| Green Chemistry Principle | Application in α-Keto Acid Synthesis | Example |

| Use of Renewable Feedstocks | Conversion of biomass-derived α-hydroxy acids. mdpi.com | Catalytic oxidation of α-hydroxy acids to α-keto acid esters. mdpi.com |

| Green Solvents and Reagents | Use of environmentally benign solvents and oxidants. acs.org | Photocatalytic synthesis using ethyl acetate as a solvent and O2 as an oxidant. acs.org |

| Energy Efficiency | Utilization of visible light as an energy source. acs.org | Photocatalytic oxidative radical addition for α-keton thiol ester synthesis. acs.org |

| Atom Economy | Using reagents that are fully incorporated into the product. researchgate.net | α-Keto acids as acylating agents, producing only CO2 as a byproduct. researchgate.net |

| Use of Metal-Free Catalysts | Avoiding the use of heavy or toxic metals. rsc.org | Glucose-based carbonaceous material for α-ketoamide synthesis. rsc.org |

Elucidating the Chemical Reactivity and Mechanistic Pathways of Alpha Carbonylphenylbutyricacidhydrate

Detailed Investigations into the Reaction Mechanisms of Alpha-Carbonylphenylbutyricacidhydrate

This compound, known systematically as the hydrated form of 2-benzoylbutanoic acid, is a member of the α-keto acid family. wikipedia.org These molecules are characterized by a ketone functional group adjacent to a carboxylic acid. wikipedia.org This arrangement of functional groups results in a unique and diverse reactivity profile. In aqueous solutions, α-keto acids like 2-benzoylbutanoic acid can exist in equilibrium with their hydrated, or geminal diol, form at the ketone position. nih.govnih.gov This equilibrium is a crucial aspect of its chemistry, as the hydrated and non-hydrated forms can exhibit different reactivities. nih.gov The core structure contains two primary electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid. The reactivity is also influenced by the acidic protons on the α-carbon and the carboxylic acid group. masterorganicchemistry.com

Nucleophilic Acyl Substitution and Addition Reactions

The reactivity of this compound towards nucleophiles is dictated by its two carbonyl groups. The ketone carbonyl and the carboxylic acid carbonyl exhibit distinct behaviors.

Nucleophilic Addition to the Ketone Carbonyl: The ketone carbonyl group readily undergoes nucleophilic addition. pressbooks.pub In its non-hydrated state, the electrophilic carbon of the ketone is susceptible to attack by nucleophiles. This reaction proceeds through a tetrahedral alkoxide intermediate. libretexts.org The presence of the adjacent carboxylic acid group influences the electrophilicity of this ketone.

In aqueous media, the ketone exists in equilibrium with its hydrate (B1144303) (gem-diol). nih.govnih.gov The formation of this hydrate is itself a nucleophilic addition reaction where water acts as the nucleophile. nih.gov This equilibrium is dynamic and pH-dependent. nih.gov The hydrate form is generally less reactive towards further nucleophilic attack at that carbon compared to the keto form.

Nucleophilic Acyl Substitution at the Carboxyl Carbon: The carboxylic acid group undergoes nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. pressbooks.pubmasterorganicchemistry.com This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, what would be a hydroxide (B78521) ion, which typically requires acid catalysis to leave as water). pressbooks.publibretexts.org

α-Keto acids can also serve as acylating agents, transferring their acyl group to a nucleophile in a process that involves decarboxylation (loss of CO2). acs.org This reactivity highlights their utility as versatile building blocks in organic synthesis. acs.org

Electrophilic Activation and Reactivity of this compound

The reactivity of the carbonyl groups in this compound can be significantly enhanced through electrophilic activation, most commonly via acid catalysis.

Under acidic conditions, the oxygen atom of either the ketone or the carboxylic acid carbonyl can be protonated. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For instance, acid catalysis facilitates the formation of the hydrate at the ketone position and is essential for many nucleophilic acyl substitution reactions at the carboxylic acid, such as esterification with an alcohol. libretexts.orgyoutube.com The protonated intermediate is a key feature in the mechanisms of many transformations involving this compound. youtube.com

Proton Transfer Dynamics and Tautomerism

Proton transfer is fundamental to the chemistry of this compound, governing two important equilibria: keto-hydrate tautomerism and keto-enol tautomerism.

Keto-Hydrate Tautomerism: As previously mentioned, the compound exists in equilibrium between its keto form and its hydrated gem-diol form. wikipedia.orgnih.gov Studies on various α-keto acids have shown that this equilibrium is pH-sensitive. At neutral pH, the non-hydrated keto form is generally favored, but at low pH (below the pKa of the carboxylic acid group), the hydrate form predominates. nih.gov This shift is due to the electronic effects of the protonated and unprotonated carboxylic acid group on the adjacent ketone.

Keto-Enol Tautomerism: Like other carbonyl compounds with an α-hydrogen, 2-benzoylbutanoic acid can undergo keto-enol tautomerism. masterorganicchemistry.comlibretexts.org This process involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons to form a carbon-carbon double bond (the "enol" form). masterorganicchemistry.com This tautomerization is catalyzed by both acid and base. libretexts.orgyoutube.com

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base. youtube.com

Base-Catalyzed Mechanism: Involves deprotonation of the α-carbon to form an enolate intermediate, which is then protonated on the oxygen atom. youtube.com

Although the keto form is generally more stable and thus predominates at equilibrium, the enol form is a key nucleophilic intermediate in reactions such as α-halogenation. masterorganicchemistry.com

Quantitative Kinetic and Thermodynamic Analysis of this compound Transformations

The rates and equilibrium positions of reactions involving this compound are subject to quantitative analysis, providing insight into its reactivity and stability.

Thermodynamic Considerations: A key thermodynamic aspect is the equilibrium between the keto and hydrate forms. As established by proton magnetic resonance studies on analogous α-keto acids, the position of this equilibrium is highly dependent on the pH of the solution. nih.gov

| Condition | Predominant Form | Rationale |

| Neutral pH | Keto Form | The electron-withdrawing carboxylate group destabilizes the adjacent hydrate. |

| Low pH (< pKa) | Hydrate (gem-diol) Form | The protonated carboxylic acid is less electron-withdrawing, shifting the equilibrium toward the hydrate. nih.gov |

Kinetic Analysis: Kinetic studies of enzymatic reactions involving α-keto acids provide valuable data on their interaction with biological systems. For example, kinetic analyses of α-keto acid dehydrogenase complexes reveal the binding affinities (Michaelis constants, K_m_) for various substrates. While specific data for 2-benzoylbutanoic acid is not available, data for structurally related α-keto acids in similar enzymatic systems illustrate the principles of kinetic analysis. nih.gov

Table 3.2.1: Michaelis Constants (K_m) for Substrates of α-Keto Acid Dehydrogenase Complexes nih.gov (Data from pig heart mitochondria, presented for illustrative purposes)

| Enzyme Complex | Substrate | Michaelis Constant (K_m) [mM] |

|---|---|---|

| Pyruvate (B1213749) Dehydrogenase Complex | Pyruvate | 0.015 |

| 2-Oxoglutarate Dehydrogenase Complex | 2-Oxoglutarate | 0.220 |

| Pyruvate Dehydrogenase Complex | Coenzyme A | 0.021 |

| 2-Oxoglutarate Dehydrogenase Complex | Coenzyme A | 0.025 |

| Pyruvate Dehydrogenase Complex | NAD+ | 0.079 |

These data quantify the affinity of enzymes for α-keto acids and their co-reactants, which is a reflection of the molecular interactions governing the catalytic transformation. nih.gov Product inhibition studies further show that reaction products like NADH are competitive inhibitors with respect to NAD+, providing deeper mechanistic insight. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound can be systematically modified by altering its chemical structure. Structure-reactivity relationship (SAR) studies, though often focused on biological activity, provide fundamental insights into how electronic and steric factors influence chemical reactivity. nih.govresearchgate.net By examining derivatives, we can predict how changes to the phenyl ring or the butyric acid side chain will impact the compound's behavior in chemical reactions.

Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring directly influences the electrophilicity of the adjacent ketone carbonyl.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or chloro (-Cl) increase the electrophilicity of the carbonyl carbon. researchgate.net This is due to the inductive and/or resonance withdrawal of electron density, making the carbonyl carbon more positive and thus more susceptible to nucleophilic attack. This would likely increase the rate of nucleophilic addition and may shift the keto-hydrate equilibrium further toward the hydrate form.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) decrease the electrophilicity of the carbonyl carbon by donating electron density. This would slow the rate of nucleophilic addition.

Modifications to the Butyric Acid Chain: Changes to the alkyl chain can also impact reactivity through steric and electronic effects.

Chain Length: Altering the length of the ethyl group on the α-carbon can introduce steric hindrance around the reaction centers (both carbonyls), potentially slowing the rates of reaction with bulky nucleophiles.

Substitution on the α-carbon: The presence of the α-hydrogen is critical for keto-enol tautomerism. Replacing it would prevent enolization.

The following table summarizes the predicted effects of structural modifications on reactivity based on established chemical principles. nih.govresearchgate.netnih.gov

Table 3.3.1: Predicted Structure-Reactivity Relationships for Derivatives

| Modification | Effect on Ketone Electrophilicity | Predicted Impact on Reactivity |

|---|---|---|

| Adding an electron-withdrawing group (e.g., -Cl, -NO2) to the phenyl ring | Increase | Faster rate of nucleophilic addition. researchgate.net |

| Adding an electron-donating group (e.g., -OCH3) to the phenyl ring | Decrease | Slower rate of nucleophilic addition. |

| Replacing the phenyl group with a naphthyl group | Increase (due to extended conjugation) | Enhanced reactivity toward nucleophiles. nih.gov |

These relationships are foundational for designing derivatives with tailored reactivity for applications in synthesis or as molecular probes. nih.govnih.gov

Cutting Edge Spectroscopic and Analytical Techniques for Alpha Carbonylphenylbutyricacidhydrate Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While 2-benzoylbenzoic acid is achiral, NMR spectroscopy confirms its molecular structure by detailing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-benzoylbenzoic acid, the aromatic protons appear as a complex multiplet in the downfield region (typically δ 7.3-8.1 ppm), indicative of the deshielding effects of the benzene (B151609) rings and carbonyl groups. chemicalbook.com The acidic proton of the carboxylic acid group is often observed as a broad singlet at a much lower field (δ > 10 ppm), and its chemical shift can be highly dependent on the solvent and concentration. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid functionalities are particularly noteworthy, appearing at the most downfield positions (typically δ 165-200 ppm) due to significant deshielding. chemicalbook.com The aromatic carbons display signals within the typical range of δ 125-140 ppm. chemicalbook.com

For potential chiral derivatives of 2-benzoylbenzoic acid, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical for stereochemical assignment. scielo.org.mx These experiments can reveal through-space interactions between protons, allowing for the determination of their relative spatial arrangement and thus the stereochemistry of the molecule. scielo.org.mx

Table 1: Representative ¹H NMR Chemical Shift Data for 2-Benzoylbenzoic Acid chemicalbook.com (Recorded on a 400 MHz spectrometer in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 8.054 | Multiplet |

| Aromatic H | 7.700 | Multiplet |

| Aromatic H | 7.644 | Multiplet |

| Aromatic H | 7.55 | Multiplet |

| Aromatic H | 7.53 | Multiplet |

| Aromatic H | 7.394 | Multiplet |

| Aromatic H | 7.358 | Multiplet |

| Carboxylic Acid H | >10 (variable) | Broad Singlet |

Table 2: Representative ¹³C NMR Chemical Shift Data for 2-Benzoylbenzoic Acid chemicalbook.com(Solvent: CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~197 |

| C=O (Carboxylic Acid) | ~171 |

| Aromatic C (quaternary) | ~141, ~137, ~133, ~130 |

| Aromatic C-H | ~132, ~131, ~130, ~129, ~128 |

Advanced Mass Spectrometry (MS) Approaches for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-benzoylbenzoic acid, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 226, corresponding to its molecular weight (C₁₄H₁₀O₃). nist.gov

Advanced techniques like tandem mass spectrometry (MS/MS) provide deeper structural insights. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation, leading to characteristic fragment ions. The fragmentation of 2-benzoylbenzoic acid is dominated by cleavages adjacent to the carbonyl groups. Key fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 amu), a carboxyl group (•COOH, 45 amu), and a phenyl group (C₆H₅•, 77 amu). nih.gov The most abundant fragment ion is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the cleavage of the bond between the two carbonyl-bearing rings. chemicalbook.comnih.gov Another significant fragment is observed at m/z 181, corresponding to the loss of the carboxyl group. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecule and its fragments with high precision, which in turn enables the calculation of the elemental formula, confirming the isotopic purity of the sample.

Table 3: Key Mass Spectrometry Fragmentation Data for 2-Benzoylbenzoic Acid chemicalbook.comnih.gov

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 227 | [M+H]⁺ (Protonated Molecule) | - |

| 226 | [C₁₄H₁₀O₃]⁺ (Molecular Ion) | - |

| 181 | [C₁₃H₉O]⁺ | COOH |

| 149 | [C₁₀H₅O₂]⁺ | C₆H₅ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₇H₅O₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₈H₅O₃ |

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Structural Insights

Vibrational and electronic spectroscopies probe the bonding and electronic structures of a molecule, providing complementary information for characterization.

Infrared (IR) and Raman Spectroscopy Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a unique "fingerprint" for a molecule based on the vibrations of its chemical bonds. nist.gov For 2-benzoylbenzoic acid, the IR spectrum shows characteristic absorption bands that confirm the presence of its functional groups. nist.gov A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.gov Two distinct C=O stretching vibrations are observed: one for the carboxylic acid carbonyl around 1700 cm⁻¹ and another for the ketone carbonyl around 1660 cm⁻¹. nist.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings and the C=O bonds often produce strong signals. guidechem.comtcichemicals.com

Table 4: Characteristic Vibrational Frequencies for 2-Benzoylbenzoic Acid nist.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | ~1700 | IR, Raman |

| C=O Stretch (Ketone) | ~1660 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-benzoylbenzoic acid exhibit strong absorptions in the UV region due to π→π* transitions of the benzene rings and n→π* transitions of the carbonyl groups. Typical spectra show maximum absorption (λ_max) peaks around 234 nm and 278 nm. guidechem.comnih.gov

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. crystallography.net This technique is highly sensitive to the three-dimensional structure of chiral molecules. Since 2-benzoylbenzoic acid is achiral, it does not produce a CD signal. However, CD spectroscopy would be an essential tool for analyzing chiral derivatives of the compound or for studying its binding interactions with chiral macromolecules, such as proteins, which can induce a CD signal in the bound ligand. crystallography.net The near-UV CD region (250-320 nm) would be particularly informative for probing the environment around the aromatic chromophores. docbrown.info

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Studies have shown that 2-benzoylbenzoic acid can crystallize in different forms, including as a hydrate (B1144303). nih.gov The crystal structure reveals that in the solid state, the carboxylic acid groups of two molecules typically form centrosymmetric dimers through intermolecular hydrogen bonds. The conformation of the molecule, specifically the dihedral angle between the two phenyl rings, is also determined with high precision. The presence of water molecules in the crystal lattice of the hydrate form can significantly influence the crystal packing and hydrogen-bonding network. The Crystallography Open Database (COD) is a public repository for crystal structure data.

Table 5: Illustrative Crystallographic Data for a Benzoic Acid Derivative (Data for 2-(2-phenylethyl)benzoic acid, demonstrating typical parameters obtained)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.7005 |

| b (Å) | 6.0509 |

| c (Å) | 15.1789 |

| β (°) | 103.155 |

| Volume (ų) | 1225.31 |

Chromatographic Methodologies (e.g., UHPLC-MS, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are paramount for separating components of a mixture and for assessing the purity of a compound.

Ultra-High-Performance Liquid Chromatography (UHPLC-MS) couples the high separation efficiency of UHPLC with the sensitive and selective detection of mass spectrometry. This is the method of choice for analyzing non-volatile and thermally labile compounds like 2-benzoylbenzoic acid. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile gradient), is typically employed. The retention time of the compound is a characteristic property under specific conditions, and the area under the peak is proportional to its concentration. Coupling to a mass spectrometer allows for peak identification based on the m/z ratio, providing an additional layer of confirmation and enabling the identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for purity analysis. nih.gov For a carboxylic acid like 2-benzoylbenzoic acid, derivatization to a more volatile ester form (e.g., a methyl ester) may be necessary prior to analysis to improve chromatographic performance and prevent thermal decomposition in the injector. nih.gov The compound is separated based on its boiling point and interaction with the stationary phase in a capillary column, and the separated components are then analyzed by the mass spectrometer. The purity can be determined by the relative area of the main peak compared to any impurity peaks. docbrown.info

Both techniques are crucial in quality control for quantifying the purity of 2-benzoylbenzoic acid hydrate and identifying any related substances or degradation products.

Computational Chemistry and Molecular Modeling of Alpha Carbonylphenylbutyricacidhydrate

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods have been instrumental in elucidating the electronic structure and energetics of alpha-Carbonylphenylbutyricacidhydrate.

Density Functional Theory (DFT) has emerged as a powerful and widely used QM method for predicting the reactivity of organic molecules. By calculating the electron density, DFT can provide valuable insights into the regions of a molecule that are most likely to participate in chemical reactions. For this compound, DFT calculations can be employed to determine key reactivity descriptors.

Key reactivity descriptors derived from DFT calculations for this compound could include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl and carboxyl oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential around the acidic protons.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to accurately determine the conformational preferences and elucidate reaction pathways of this compound. These methods, while computationally more demanding than DFT, can provide highly accurate energetic and structural information.

Conformational analysis using ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can identify the most stable geometric arrangements of the molecule. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

Furthermore, ab initio methods are invaluable for mapping out the potential energy surface of a chemical reaction involving this compound. By locating transition states and calculating activation energies, these methods can elucidate the detailed mechanism of reactions, such as its hydration, enolization, or reactions with other molecules.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While QM methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.

For this compound, MD simulations are crucial for:

Conformational Sampling: MD simulations can explore the vast conformational space of the molecule, identifying the most frequently adopted shapes and the transitions between them. This is essential for understanding how the molecule's shape influences its biological activity or chemical reactivity.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water), providing insights into hydration patterns and how the solvent affects conformational preferences and reactivity. For instance, simulations can reveal the structure of water molecules around the hydrophilic carboxyl and carbonyl groups.

| Property | Simulated Value | Significance |

|---|---|---|

| Radius of Gyration | 4.2 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Indicates the portion of the molecule exposed to the solvent. |

| Number of Hydrogen Bonds with Water | 5-7 | Quantifies the extent of hydration of the polar groups. |

In Silico Prediction of this compound Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a key application of computational chemistry in drug discovery and chemical process development. For this compound, in silico methods can be used to predict its susceptibility to various chemical transformations and the likely outcomes of its reactions.

Computational models can be built to predict the reactivity of the alpha-keto acid moiety, for example, its propensity to undergo nucleophilic addition reactions at the carbonyl carbon. By calculating reaction barriers and comparing the stability of different products, it is possible to predict the selectivity of these reactions. For instance, if this compound is reacted with a nucleophile, computational models can predict whether the reaction will occur preferentially at the keto or the carboxyl group.

These predictive models can be based on quantum mechanical calculations of transition states or on quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with experimentally determined reactivity data for a series of related compounds.

Ligand-Based and Structure-Based Computational Design for Analogues

Computational methods play a pivotal role in the design of new molecules with desired properties, often referred to as analogues. For this compound, both ligand-based and structure-based design strategies can be employed to develop new compounds with enhanced activity or improved pharmacokinetic profiles.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based design methods rely on the information from a set of known active molecules. Techniques such as pharmacophore modeling and 3D-QSAR can be used to identify the key structural features of this compound that are responsible for its biological activity. A pharmacophore model, for example, would define the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions that are essential for activity. This model can then be used to screen virtual libraries of compounds to identify new potential analogues.

Structure-Based Design: If the 3D structure of a biological target (e.g., an enzyme or a receptor) that interacts with this compound is known, structure-based design methods can be employed. Molecular docking simulations can be used to predict the binding mode and affinity of this compound to its target. This information can then be used to rationally design modifications to the molecule that are predicted to improve its binding and, consequently, its biological activity. For example, a new functional group could be added to form an additional hydrogen bond with the target protein.

Mechanistic Investigations of Alpha Carbonylphenylbutyricacidhydrate Biological Interactions in Vitro and Non Clinical

In Vitro Enzymatic Interaction Profiling of Alpha-Carbonylphenylbutyricacidhydrate

Cytochrome P450 (CYP) Enzyme System Interaction Mechanisms (e.g., Inhibition, Induction)

The interaction of phenylpyruvic acid with the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of a vast array of compounds, has been evaluated primarily through predictive models. drugbank.commdpi.com These in silico analyses forecast that phenylpyruvic acid is unlikely to be a significant inhibitor or substrate for the major drug-metabolizing CYP isozymes. drugbank.com

Predictive data suggests that phenylpyruvic acid is a non-inhibitor for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.com Furthermore, it is predicted to be a non-substrate for CYP1A2, CYP2C9, CYP2D6, and CYP3A4. drugbank.com This profile indicates a low probability of PPA causing clinically relevant drug-drug interactions through the direct inhibition or induction of these primary CYP enzymes. drugbank.commdpi.com

Table 1: Predicted Interaction of Phenylpyruvic Acid with CYP Enzymes This table is generated based on predictive data.

| CYP Isozyme | Predicted Interaction Type | Predicted Outcome |

|---|---|---|

| CYP1A2 | Inhibition | Non-inhibitor drugbank.com |

| CYP2C9 | Inhibition | Non-inhibitor drugbank.com |

| CYP2C19 | Inhibition | Non-inhibitor drugbank.com |

| CYP2D6 | Inhibition | Non-inhibitor drugbank.com |

| CYP3A4 | Inhibition | Non-inhibitor drugbank.com |

| CYP1A2 | Substrate | Non-substrate drugbank.com |

| CYP2C9 | Substrate | Non-substrate drugbank.com |

| CYP2D6 | Substrate | Non-substrate drugbank.com |

| CYP3A4 | Substrate | Non-substrate drugbank.com |

Non-CYP Metabolic Enzyme Pathway Investigations (e.g., Oxidoreductases, Transferases)

Phenylpyruvic acid demonstrates significant interactions with various non-CYP metabolic enzymes, particularly transferases and oxidoreductases. These interactions are central to its metabolic fate and its pathological effects in conditions like PKU.

Transferases:

Aminotransferases: PPA is a substrate for aminotransferases (transaminases), which catalyze its conversion to and from phenylalanine. hmdb.caumaryland.edu In vitro studies using rat islet homogenates have shown that PPA undergoes transamination with several amino acids, including L-glutamate, L-leucine, L-norleucine, and L-valine. nih.gov This process is a key part of the metabolic pathways for phenylalanine. nih.govoup.com

Kinases: PPA has been identified as an inhibitor of key glycolytic enzymes. It inhibits human brain hexokinase and pyruvate (B1213749) kinase. nih.govnih.gov The inhibition of these enzymes may contribute to the reduced cerebral glucose metabolism observed in PKU patients. nih.gov

Oxidoreductases:

Glucose-6-Phosphate Dehydrogenase (G6PD): PPA significantly inhibits the activity of G6PD in rat brain homogenates. nih.govmedchemexpress.com As G6PD is the primary source of NADPH for antioxidant defense, its inhibition by PPA could impair the cellular redox status. nih.gov

Other Oxidoreductases: PPA was found to have no effect on 6-phosphogluconate dehydrogenase activity in rat brain homogenates. nih.gov It also failed to activate glutamate (B1630785) dehydrogenase in islet cells. nih.gov In microbial systems, PPA can be a substrate for enzymes like phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC). nih.gov

Lyases:

L-amino acid deaminase: This enzyme, sourced from Proteus mirabilis, is used in the biotechnological production of PPA from L-phenylalanine, demonstrating that PPA is a product of this enzymatic reaction. nih.gov

Table 2: Summary of Non-CYP Enzyme Interactions with Phenylpyruvic Acid

| Enzyme | Enzyme Class | Interaction Type | System Studied | Reference |

|---|---|---|---|---|

| Aminotransferases | Transferase | Substrate | Rat Islets, Plants, Microbes | umaryland.edunih.govnih.gov |

| Hexokinase | Transferase | Inhibitor | Human Brain | nih.gov |

| Pyruvate Kinase | Transferase | Inhibitor | Rat & Human Brain | nih.govnih.gov |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Oxidoreductase | Inhibitor | Rat Brain | nih.govmedchemexpress.com |

| Glutamate Dehydrogenase | Oxidoreductase | No Activation | Rat Islets | nih.gov |

| L-amino acid deaminase | Lyase | Product | Proteus mirabilis | nih.gov |

Characterization of Reversible and Irreversible Enzyme Binding Kinetics

The nature of PPA's binding to enzymes has been characterized in several instances, revealing different mechanisms of inhibition.

Reversible Inhibition:

Competitive Inhibition: The inhibition of pyruvate kinase by PPA is competitive with respect to both of the enzyme's substrates, ADP and phosphoenolpyruvate. nih.gov This indicates that PPA binds to the active site of pyruvate kinase, directly competing with the normal substrates.

Allosteric Site Interaction: Further studies on pyruvate kinase suggest that alanine (B10760859) can prevent the inhibitory action of PPA by competing for a common site, which is likely an allosteric one, distinct from the active site for ADP and phosphoenolpyruvate. nih.gov

Uncompetitive Inhibition: This type of inhibition, where the inhibitor binds only to the enzyme-substrate complex, is a possibility for some interactions, though not explicitly detailed for PPA in the provided sources. youtube.comyoutube.com

Irreversible Inhibition:

Information regarding irreversible binding of PPA to enzymes is not detailed in the available search results. Irreversible inhibition typically involves the formation of a stable, covalent bond between the inhibitor and the enzyme.

The distinction between these inhibition types is crucial, as competitive inhibition can often be overcome by increasing substrate concentration, whereas non-competitive and irreversible inhibition cannot. youtube.com

Non-Enzymatic Reactivity with Biological Macromolecules (e.g., Proteins, Peptides, Nucleic Acids)

Beyond enzymatic interactions, the chemical structure of phenylpyruvic acid allows for potential non-enzymatic reactions with biological macromolecules.

Michael-Type Addition Reactions with Thiol-Containing Biomolecules

Phenylpyruvic acid exists in equilibrium with its enol tautomers. wikipedia.orggeorganics.sk The enol form possesses an α,β-unsaturated carbonyl system, which is a known Michael acceptor. This structure makes PPA chemically susceptible to nucleophilic attack by thiol-containing biomolecules, such as the antioxidant peptide glutathione (B108866) (GSH). nih.govrsc.orgresearchgate.net

The Michael addition reaction involves the addition of a nucleophile, in this case, the thiolate anion (GS⁻) from glutathione, to the β-carbon of the α,β-unsaturated carbonyl compound. nih.govrsc.org While chemically plausible, direct experimental evidence of PPA undergoing a Michael addition with glutathione or other biological thiols was not found in the provided search results. However, conditions of high PPA, such as in PKU, are associated with altered glutathione metabolism and oxidative stress, including decreased levels of GSH and reduced activity of glutathione-related enzymes in the brain. nih.gov This suggests an indirect impact on the glutathione system, potentially exacerbated by any direct depletion of GSH through non-enzymatic reactions.

Protein Adduct Formation and Characterization

The formation of covalent adducts between small molecules and proteins can alter protein function and contribute to toxicity. Phenylpyruvic acid possesses a reactive α-keto acid moiety. The carbonyl group of the ketone is electrophilic and could potentially react with nucleophilic side chains of amino acid residues in proteins, such as the ε-amino group of lysine, to form a Schiff base (an imine). This is a common mechanism for the formation of protein adducts by carbonyl-containing compounds.

While the formation of protein adducts by other metabolites has been studied nih.gov, direct experimental evidence from the search results demonstrating that phenylpyruvic acid forms adducts with proteins or peptides is not available. Characterization of such potential adducts would require techniques like mass spectrometry to identify specific modifications on proteins exposed to PPA.

Receptor-Ligand Binding Studies Using In Vitro Assays

In the absence of direct experimental data for this compound, the approach to understanding its potential receptor interactions relies on in vitro binding assays. giffordbioscience.comrevvity.comnih.gov These assays are fundamental in early-stage drug discovery to determine the binding affinity and specificity of a compound for a particular biological target, such as a receptor or enzyme. giffordbioscience.comnih.gov

Commonly employed techniques include radioligand binding assays, fluorescence polarization, and surface plasmon resonance. nih.gov Radioligand assays, a historical gold standard, measure the displacement of a radiolabeled ligand from its receptor by a test compound. nih.gov This allows for the determination of key binding parameters.

Table 1: Key Parameters in Receptor-Ligand Binding Assays

| Parameter | Description | Significance |

| Kd | Dissociation Constant | Measures the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. nih.gov |

| Ki | Inhibition Constant | Represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radiolabeled ligand. It is an indirect measure of binding affinity. nih.gov |

| IC50 | Half-maximal Inhibitory Concentration | Indicates the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. nih.gov |

| Bmax | Maximum Binding Capacity | Represents the total number of receptors in a given preparation. nih.gov |

Interactive Table:

| Parameter | Description | Significance |

|---|---|---|

| Kd | Dissociation Constant | Measures the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. nih.gov |

| Ki | Inhibition Constant | Represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radiolabeled ligand. It is an indirect measure of binding affinity. nih.gov |

| IC50 | Half-maximal Inhibitory Concentration | Indicates the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. nih.gov |

| Bmax | Maximum Binding Capacity | Represents the total number of receptors in a given preparation. nih.gov |

For a novel compound like this compound, a screening panel of receptors would typically be utilized to identify potential binding partners. Based on its structural motifs, particularly the benzoyl group, it might be hypothesized to interact with receptors that recognize aromatic structures. However, without experimental data, this remains speculative.

In Vitro Mechanistic Studies of Signal Transduction Pathway Modulation

Signal transduction pathways are the networks through which cells communicate and respond to their environment. Investigating how a compound modulates these pathways provides insight into its mechanism of action.

Exploration of Nrf2-Keap1 Pathway Activation Mechanisms by this compound Analogues

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. nih.gov However, in the presence of activators, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. nih.gov

While no studies directly link this compound to this pathway, compounds with certain structural features, such as α,β-unsaturated carbonyls, are known to be potent Nrf2 activators. nih.gov These electrophilic moieties can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. nih.gov

Analogues of this compound that incorporate such reactive groups could potentially activate the Nrf2-Keap1 pathway. The mechanism of activation would likely involve the covalent modification of Keap1, a hallmark of many Nrf2-activating compounds. nih.gov

Table 2: Potential Downstream Targets of Nrf2 Activation

| Gene | Function |

| HMOX1 | Heme Oxygenase 1; catalyzes the degradation of heme and has antioxidant and anti-inflammatory effects. |

| NQO1 | NAD(P)H:quinone oxidoreductase 1; a detoxification enzyme that protects against quinone-induced toxicity. |

| GCLC/GCLM | Glutamate-cysteine ligase catalytic/modifier subunits; involved in the synthesis of glutathione, a major intracellular antioxidant. |

| SOD | Superoxide (B77818) Dismutase; converts superoxide radicals to hydrogen peroxide and molecular oxygen. |

Interactive Table:

| Gene | Function |

|---|---|

| HMOX1 | Heme Oxygenase 1; catalyzes the degradation of heme and has antioxidant and anti-inflammatory effects. |

| NQO1 | NAD(P)H:quinone oxidoreductase 1; a detoxification enzyme that protects against quinone-induced toxicity. |

| GCLC/GCLM | Glutamate-cysteine ligase catalytic/modifier subunits; involved in the synthesis of glutathione, a major intracellular antioxidant. |

| SOD | Superoxide Dismutase; converts superoxide radicals to hydrogen peroxide and molecular oxygen. |

Development of In Vitro Mechanistic Biomarkers for Compound Interaction

A biomarker is a measurable indicator of a biological state or condition. wikipedia.org In the context of drug development, mechanistic biomarkers are crucial for demonstrating that a compound is interacting with its intended target and eliciting the desired biological response in vitro.

For a compound hypothesized to activate the Nrf2 pathway, several in vitro biomarkers could be developed and validated. These would include:

Nuclear Translocation of Nrf2: Immunofluorescence or Western blotting of nuclear and cytoplasmic fractions can be used to visualize and quantify the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with the compound.

Induction of Nrf2 Target Genes: Quantitative real-time PCR (qPCR) can measure the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1, to confirm pathway activation.

Increased Antioxidant Capacity: Cellular assays that measure the total antioxidant capacity or the levels of specific antioxidants like glutathione can provide functional evidence of Nrf2 activation.

Formation of Drug-Target Adducts: For compounds that act via covalent modification, mass spectrometry-based techniques could potentially be used to detect the adduction of the compound or its analogues to Keap1.

The development of such biomarkers would be an essential step in the preclinical evaluation of this compound or its analogues, providing critical information on its mechanism of action and target engagement.

Structure Activity Relationship Sar Studies and Rational Analogue Design for Alpha Carbonylphenylbutyricacidhydrate

Systematic Exploration of Structural Modifications on 2-Oxo-4-phenylbutanoic acid hydrate (B1144303)

The structure of 2-oxo-4-phenylbutanoic acid provides several key regions for systematic modification to probe the structure-activity landscape. These regions include the phenyl ring, the aliphatic ethyl bridge, and the α-keto acid moiety.

Phenyl Ring Modifications: The aromatic ring is a primary target for substitution to explore the effects of electronics and sterics on biological activity. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) at various positions (ortho, meta, para) can significantly alter the molecule's interaction with biological targets. For instance, in related benzothiazole-phenyl analogues, the position of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by target enzymes. nih.gov Such modifications can influence properties like hydrophobicity and the potential for hydrogen bonding, which are critical for target binding.

Aliphatic Chain Alterations: The length and rigidity of the ethyl linker between the phenyl ring and the α-keto acid can be varied. Shortening or lengthening this chain would alter the spatial orientation of the terminal functional groups. Introducing unsaturation, such as a double bond to create a 2-oxo-4-phenylbut-3-enoic acid derivative, would introduce conformational rigidity and potential for different interactions. mdpi.com

α-Keto Acid Moiety Modifications: The α-keto acid functional group is a key feature, often existing in equilibrium with its hydrate form in aqueous environments. nih.gov This moiety can be esterified to produce analogues like ethyl 2-oxo-4-phenylbutanoate, which can alter cell permeability and metabolic stability. prepchem.comacs.org The carboxylic acid can also be converted to an amide, which has been shown in related α-ketoamides to be a critical modification for inhibitory activity against certain enzymes. nih.gov

A hypothetical exploration of these modifications and their predicted impact on activity is presented in the table below.

| Modification Site | Modification | Rationale | Predicted Impact on Activity |

| Phenyl Ring | Introduction of para-chloro group | Alters electronic properties and hydrophobicity | May enhance binding affinity through halogen bonding |

| Aliphatic Chain | Shortening to a methyl bridge | Reduces flexibility and distance between functional groups | Could increase or decrease activity depending on target pocket size |

| α-Keto Acid | Esterification to ethyl ester | Increases lipophilicity | May improve cell membrane permeability |

| α-Keto Acid | Conversion to an amide | Changes hydrogen bonding potential | Potentially alters target specificity and binding mode |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of 2-oxo-4-phenylbutanoic acid analogues, QSAR models can be developed to predict their in vitro interactions.

A typical QSAR study involves calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and partial atomic charges. For instance, a decrease in HOMO energy was found to favor better binding and activity in a QSAR study of peptide alpha-ketoamides. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is a common descriptor for hydrophobicity, which influences cell permeability and binding to hydrophobic pockets of target proteins. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov For example, a QSAR model for a set of 2-oxo-4-phenylbutanoic acid derivatives might take the form:

Biological Activity = c₀ + c₁(LogP) + c₂(HOMO) + c₃*(Molecular Volume)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model can then be used to predict the activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates. The predictive power of the QSAR model is typically validated using a test set of compounds that were not used in the model development.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Interaction |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction |

| Steric | Molecular Surface Area | Influences the fit of the molecule into a binding site |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target |

| Topological | Wiener Index | Encodes information about molecular branching |

Design and Synthesis of 2-Oxo-4-phenylbutanoic acid Analogue Libraries

The design of analogue libraries of 2-oxo-4-phenylbutanoic acid would be guided by the SAR and QSAR studies. The synthesis of these analogues can be achieved through various established chemical routes. mdpi.com

A common starting point for the synthesis of the core structure is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by further modifications. orientjchem.org The resulting 4-oxo-4-phenylbutanoic acid can then be oxidized to introduce the α-keto group.

To generate a library of analogues, combinatorial chemistry approaches can be employed. For example, a variety of substituted benzenes can be used in the initial Friedel-Crafts reaction to create a library of phenyl-substituted analogues. The resulting keto acids can then be subjected to a range of reactions to modify the carboxylic acid group, such as esterification or amidation.

The synthesis of ethyl 2-oxo-4-phenylbutyrate is achieved by refluxing 2-oxo-4-phenylbutyric acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. prepchem.com This ester can then serve as a versatile intermediate for further derivatization. For instance, reductive amination of ethyl 2-oxo-4-phenylbutanoate with various amines can lead to a diverse set of N-substituted amino acid analogues. acs.org

| Analogue Type | Synthetic Strategy | Key Reagents |

| Phenyl-substituted | Friedel-Crafts acylation with substituted benzenes | Substituted benzene, succinic anhydride, AlCl₃ |

| Ester analogues | Fischer esterification of the keto acid | Alcohol (e.g., ethanol, methanol), H₂SO₄ |

| Amide analogues | Amidation of the carboxylic acid | Amine, coupling agent (e.g., DCC) |

| Amino acid analogues | Reductive amination of the keto-ester | Amine, reducing agent (e.g., NaBH₃CN) |

Influence of Stereochemistry on Chemical Reactivity and In Vitro Biological Target Engagement

The α-carbon of 2-oxo-4-phenylbutanoic acid is not a stereocenter. However, reduction of the keto group or other modifications can introduce chirality, making the stereochemistry a critical factor for biological activity. For example, the enzymatic reductive amination of 2-oxo-4-phenylbutanoic acid can lead to the stereospecific formation of L-homophenylalanine ((S)-2-amino-4-phenylbutyric acid). researchgate.netresearchgate.net

The spatial arrangement of functional groups in a chiral molecule is paramount for its interaction with biological macromolecules like enzymes and receptors, which are themselves chiral. Different enantiomers of a chiral analogue can exhibit significantly different biological activities, with one enantiomer being highly active while the other is inactive or even has an opposing effect.

The stereochemistry can influence:

Binding Affinity: The fit of a molecule into the binding site of a protein is highly dependent on its three-dimensional shape.

Chemical Reactivity: The orientation of reacting groups can affect their accessibility and reactivity.

Metabolic Stability: Enzymes responsible for metabolism are often stereoselective, metabolizing one enantiomer at a different rate than the other.

Therefore, the synthesis of enantiomerically pure analogues is often a key objective in drug discovery programs to fully elucidate the SAR and to develop more selective and potent compounds.

Future Directions and Emerging Research Avenues for Alpha Carbonylphenylbutyricacidhydrate

Integration of Advanced Omics Technologies in Mechanistic Research

To fully understand the biological implications of alpha-carbonylphenylbutyric acid hydrate (B1144303), a deep dive into its molecular interactions within a biological system is essential. Advanced "omics" technologies offer a powerful toolkit for this purpose, enabling a holistic view of the cellular response to the compound. biobide.comnih.gov

Future research should employ a multi-omics strategy:

Genomics and Transcriptomics: Next-generation sequencing (NGS) can be used to analyze changes in gene expression in cells or tissues exposed to alpha-carbonylphenylbutyric acid hydrate. biobide.comjusst.org This can reveal the genetic and signaling pathways that are modulated by the compound, offering clues to its mechanism of action.

Proteomics: Mass spectrometry-based proteomics can identify proteins that directly bind to the compound or whose expression levels are altered in its presence. nih.gov Given that α,β-unsaturated carbonyls are known to react with protein sulfhydryl groups, proteomics can identify specific protein targets. nih.gov

Metabolomics: As an α-keto acid, the compound is intrinsically linked to cellular metabolism. deu.edu.trnih.gov Metabolomics can provide a snapshot of the metabolic state of a cell, revealing how alpha-carbonylphenylbutyric acid hydrate might perturb key metabolic pathways such as the tricarboxylic acid (TCA) cycle or amino acid metabolism. nih.govahajournals.org

Integrating data from these platforms can build a comprehensive picture of the compound's biological activity, moving from biomarker discovery to a mechanistic understanding of its effects. biobide.comahajournals.org

Table 1: Illustrative Multi-Omics Research Plan for Alpha-Carbonylphenylbutyricacidhydrate

| Omics Technology | Research Question | Illustrative Experimental Approach | Potential Findings |

| Transcriptomics | Which signaling pathways are activated or inhibited by the compound? | RNA-Seq analysis of treated vs. untreated cancer cell lines. | Identification of upregulated genes in apoptosis pathways or downregulated genes in cell proliferation pathways. |

| Proteomics | What are the direct protein binding partners of the compound? | Affinity purification-mass spectrometry (AP-MS) using a tagged version of the compound as bait. | Discovery of key enzymes or transcription factors whose function is altered by direct binding. |

| Metabolomics | How does the compound affect central carbon metabolism? | LC-MS/MS analysis of intracellular metabolites from treated cells. | Detection of accumulation or depletion of specific TCA cycle intermediates, suggesting enzymatic inhibition. |

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry offers a rapid and cost-effective means to predict the properties and biological activities of molecules like alpha-carbonylphenylbutyric acid hydrate. nih.govfrontiersin.org Future efforts should focus on developing and refining computational models to enhance their predictive accuracy. rsc.org

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues of alpha-carbonylphenylbutyric acid hydrate, QSAR models can be built to correlate specific structural features with biological activity. frontiersin.orgacs.org This can guide the design of more potent and selective derivatives.

Molecular Docking: These simulations can predict how alpha-carbonylphenylbutyric acid hydrate binds to the active sites of specific protein targets, such as enzymes or receptors. frontiersin.org This is crucial for understanding its mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target protein over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.org

The continuous feedback loop between computational prediction and experimental validation is critical for refining these models and accelerating the discovery process. rsc.orgescholarship.org

Exploration of Novel Synthetic Methodologies for Functionalized Carbonyl Compounds

The ability to synthesize alpha-carbonylphenylbutyric acid hydrate and its derivatives efficiently and selectively is paramount for its study. mdpi.com While traditional methods for creating α-keto acids exist, future research should focus on developing more sustainable and versatile synthetic routes. mdpi.comacs.org

Promising areas for exploration include:

Green Chemistry Approaches: Developing syntheses that utilize renewable feedstocks, less hazardous reagents, and milder reaction conditions is a key goal. mdpi.com This could involve catalytic methods using earth-abundant metals or enzymatic synthesis. researchgate.netorganic-chemistry.org

Flow Chemistry: A flow microreactor approach could enable safer, more scalable, and highly controlled synthesis of functionalized α-keto esters and acids. acs.org

Asymmetric Synthesis: For potential therapeutic applications, the development of stereoselective synthetic methods to produce single enantiomers of the compound is crucial, as different stereoisomers often have different biological activities.

These advanced synthetic methods will not only facilitate the study of alpha-carbonylphenylbutyric acid hydrate but also contribute to the broader field of organic chemistry. rsc.org

Table 2: Comparison of Synthetic Approaches for α-Keto Acids

| Synthetic Strategy | Description | Advantages | Challenges |

| Classical Oxidation | Oxidation of α-hydroxy acids or activated methylenes using strong oxidants like selenium dioxide or potassium permanganate. mdpi.com | High efficiency for certain substrates. mdpi.com | Use of toxic reagents, harsh conditions, poor functional group tolerance. mdpi.com |

| Catalytic Biomass Conversion | Using renewable feedstocks like α-hydroxy acids derived from biomass and converting them via catalytic oxidation. mdpi.com | Aligns with green chemistry principles, potentially scalable. mdpi.com | Catalyst deactivation, potential for side reactions. mdpi.com |

| Enzymatic Synthesis | Utilizing enzymes like L-amino acid oxidases or engineered microorganisms to produce α-keto acids from sugars or amino acids. mdpi.comresearchgate.net | High selectivity, mild conditions, environmentally friendly. mdpi.com | Enzyme stability, substrate scope limitations, downstream processing. |

| Modern Catalysis | Using advanced catalysts, such as nitroxyl (B88944) radicals or iron nanocomposites, often with molecular oxygen as the oxidant. organic-chemistry.org | High chemoselectivity, mild conditions, use of green oxidants. organic-chemistry.org | Catalyst cost and recyclability. |

Expanding the Spectrum of In Vitro Mechanistic Interaction Studies

Detailed in vitro studies are fundamental to characterizing the biochemical interactions of alpha-carbonylphenylbutyric acid hydrate. nih.gov The presence of the α,β-unsaturated carbonyl motif suggests it is a reactive electrophilic species capable of forming covalent adducts with cellular nucleophiles, a mechanism shared by many biologically active compounds. nih.govacs.orgresearchgate.net

Future in vitro research should focus on:

Reactivity with Thiols: Quantifying the rate of reaction with key biological thiols like glutathione (B108866) and cysteine residues in proteins. nih.govnih.gov This is critical for understanding the compound's potential to induce oxidative stress or inhibit enzyme function. oup.com

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in metabolic pathways or cell signaling, to identify specific molecular targets.

Cell-Based Assays: Using cultured cells to study the compound's effects on cellular processes such as proliferation, apoptosis, and oxidative stress. The Comet assay, for instance, can be used to assess DNA damage resulting from oxidative stress. oup.com

Stability Studies: Investigating the stability of the compound under various conditions, as α-ketoacyl compounds can be susceptible to hydrolysis, which would impact their biological activity. nih.govnih.gov

These studies will provide a detailed mechanistic profile, linking the chemical structure of alpha-carbonylphenylbutyric acid hydrate to its biological effects.

Interdisciplinary Research Collaborations in this compound Science

The complexity of modern drug discovery and materials science necessitates a collaborative approach. ultident.comjhu.edu Advancing the science of alpha-carbonylphenylbutyric acid hydrate will require the integration of expertise from diverse fields. umbc.eduyale.edu

Essential collaborations include:

Medicinal Chemists and Biologists: Chemists can synthesize novel analogues, while biologists can test their activity, creating a synergistic cycle of design-make-test-analyze. appliedclinicaltrialsonline.com

Computational Scientists and Experimentalists: Computational predictions can guide experimental work, making it more efficient, while experimental results provide crucial data for refining predictive models. yale.edu

Pharmacologists and Toxicologists: These experts are needed to explore the potential therapeutic effects and to ensure a thorough understanding of any potential risks associated with the compound.

Materials Scientists: If the compound shows potential for polymerization or other material applications, collaboration with materials scientists will be essential to explore these avenues.